(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorinated methoxyphenyl group, and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the chlorinated methoxyphenyl group and the prop-2-en-1-yl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Halogenation, nitration, and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects. Research is ongoing to understand its mechanism of action and to develop it as a lead compound for drug discovery .
Industry
In industry, (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity and stability make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and compounds with similar aromatic substitutions. Examples include:
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
Uniqueness
What sets (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H22ClNO5S2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
(5E)-5-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22ClNO5S2/c1-4-8-25-22(26)20(32-23(25)31)13-15-11-18(24)21(19(12-15)28-3)30-10-9-29-17-7-5-6-16(14-17)27-2/h4-7,11-14H,1,8-10H2,2-3H3/b20-13+ |
InChI Key |
FTFZXRBKYNMDEC-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=S)S3)CC=C)OC |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)CC=C)OC |
Origin of Product |
United States |
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